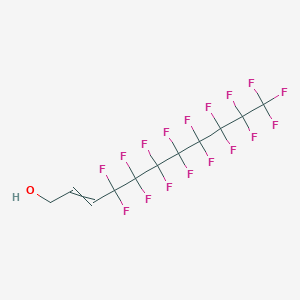

3-(Perfluorooctyl)prop-2-enol

Description

Overview of Per- and Polyfluoroalkyl Substances (PFAS) in Contemporary Chemistry

Per- and polyfluoroalkyl substances (PFAS) represent a large and complex class of synthetic chemicals defined by the presence of carbon-fluorine (C-F) bonds, which are among the strongest in organic chemistry. le.ac.uk This structural feature imparts exceptional thermal and chemical stability to the molecules. worldscientific.com PFAS are broadly characterized by an aliphatic carbon chain where hydrogen atoms have been either completely (per-) or partially (poly-) replaced by fluorine. google.com

These substances often exhibit unique surfactant properties, meaning their molecular structure includes a hydrophobic (water-repelling) and oleophobic (oil-repelling) tail, making them highly effective in surface coatings and protectant formulations. worldscientific.com Since their development in the mid-20th century, PFAS have been utilized in a vast array of industrial and consumer products, including stain-resistant textiles, non-stick cookware, food packaging, and firefighting foams. le.ac.ukgoogle.comontosight.ai The persistence of these compounds in the environment has led to widespread scientific interest. le.ac.ukworldscientific.com The family of PFAS is extensive, with databases listing nearly 15,000 distinct chemicals, which are studied for their diverse applications and environmental presence. le.ac.uk

Historical Development and Significance of Organofluorine Chemistry

The field of organofluorine chemistry, which encompasses PFAS, has a history that predates the isolation of elemental fluorine itself. jst.go.jpnih.gov One of the first syntheses of an organofluorine compound was reported as early as 1835. nih.gov A significant early milestone was the development of the Swarts reaction, a halogen exchange method for synthesizing fluorinated alkanes, by Belgian chemist Frederic Swarts. nih.gov

The industrial and academic pursuit of organofluorine chemistry accelerated dramatically during the 1940s, notably with research linked to the Manhattan Project, which required inert fluoropolymers and liquid perfluorinated molecules. jst.go.jpchinesechemsoc.org Following World War II, the applications expanded into civilian use. nih.gov The serendipitous discovery of polytetrafluoroethylene (PTFE), branded Teflon, in the 1930s and its commercialization in the 1940s marked a pivotal moment for fluoropolymers. chinesechemsoc.org

Today, organofluorine chemistry is indispensable to modern society. jst.go.jpnih.gov The unique properties imparted by fluorine—such as enhanced metabolic stability, lipophilicity, and bioavailability—have made fluorinated compounds integral to pharmaceuticals, with an estimated 20% of all pharmaceuticals containing fluorine. chinesechemsoc.org They are also critical in the agrochemical sector, where about 50% of products feature fluorine atoms, and in advanced materials science. chinesechemsoc.orgresearchgate.net

Below is a table summarizing key milestones in the development of this field.

Table 1: Key Historical Milestones in Organofluorine Chemistry| Year/Period | Milestone | Significance |

|---|---|---|

| 1886 | Henri Moissan isolates elemental fluorine for the first time. nih.gov | Paved the way for controlled synthesis and study of fluorine-containing compounds. nih.gov |

| Early 1900s | Frédéric Swarts develops the Swarts reaction. nih.gov | Provided a key method for halogen exchange to introduce fluorine into organic molecules. nih.gov |

| 1930s | Discovery of Polytetrafluoroethylene (PTFE, or Teflon). chinesechemsoc.org | Led to the creation of a major class of fluoropolymers with widespread applications. chinesechemsoc.org |

| 1940s | Development accelerates due to World War II and the Manhattan Project. jst.go.jpnih.gov | Drove innovation in fluorinated materials for demanding technical applications. jst.go.jp |

| 1950s | First fluorinated corticosteroid with enhanced biological activity is reported. chinesechemsoc.org | Sparked the systematic application of fluorine in medicinal chemistry and drug design. chinesechemsoc.org |

| Modern Era | Widespread use in pharmaceuticals, agrochemicals, and advanced materials. worldscientific.comjst.go.jpwiley.com | Organofluorine compounds are now essential components in numerous high-tech and health-related fields. nih.gov |

Structural Classification and Nomenclature within Fluorinated Alcohols (e.g., fluorotelomer alcohols)

Fluorinated alcohols are a specific subgroup of organofluorine compounds characterized by a hydroxyl (-OH) group. Their classification follows the general principles for alcohols: primary, secondary, or tertiary, based on the substitution of the carbon atom bonded to the hydroxyl group. chemicalbook.com

A significant class within this group is the fluorotelomer alcohols (FTOHs). These are polyfluorinated primary alcohols that are important as intermediates in the synthesis of fluorinated polymers and surfactants. rsc.orgrsc.org The nomenclature for FTOHs is standardized to reflect their structure. They are denoted as n:2 FTOH, where 'n' represents the number of perfluorinated carbon atoms and '2' indicates the two-carbon, non-fluorinated ethyl group (CH₂CH₂OH) to which the perfluoroalkyl chain is attached. rsc.orgsci-hub.se For example, 8:2 FTOH has a C₈F₁₇ perfluorooctyl chain attached to an ethanol (B145695) moiety. The general structure is F(CF₂)nCH₂CH₂OH. rsc.org

These compounds are considered "precursors" because they can transform into other PFAS, such as perfluoroalkyl carboxylic acids (PFCAs), in the environment. rsc.orgacademie-sciences.fr

Table 2: Classification and Nomenclature of Selected Fluorinated Alcohols

| Class | General Structure | Nomenclature Example | Key Features |

|---|---|---|---|

| Fluorotelomer Alcohols (FTOHs) | F(CF₂)nCH₂CH₂OH | 8:2 FTOH | Polyfluorinated; used as precursors for polymers and surfactants. rsc.orgrsc.org |

| Perfluoroalkyl Allylic Alcohols | F(CF₂)nCH₂CH=CH₂OH | 3-(Perfluorooctyl)prop-2-enol | Contains a reactive double bond and hydroxyl group; serves as a versatile building block. rsc.org |

| Simple Fluorinated Alcohols | CH₂FCH₂OH | 2-Fluoroethanol | Simplest stable fluorinated alcohol. researchgate.net |

| Fluorinated Diols | Varies | 2-(2-(2,4-Difluorophenyl)prop-2-en-1-yl)propane-1,3-diol | Contains multiple hydroxyl groups and fluorine atoms, influencing solubility and hydrogen bonding. ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundec-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2,29H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUDACTYWYPFLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F17O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379992 | |

| Record name | 3-(Perfluorooctyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2340-84-3 | |

| Record name | 3-(Perfluorooctyl)-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 3 Perfluorooctyl Prop 2 Enol

Reactivity of the Hydroxyl Group

The hydroxyl (-OH) group in 3-(Perfluorooctyl)prop-2-enol is a primary site for a variety of chemical transformations. Its reactivity is significantly modulated by the adjacent double bond and the powerful inductive effect of the perfluorooctyl moiety.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of an alcohol can react with a carboxylic acid or its derivatives (such as acid chlorides or anhydrides) to form an ester. This process, known as esterification, is a fundamental transformation in organic synthesis. For allylic alcohols like this compound, this reaction typically proceeds under acidic catalysis (e.g., sulfuric acid) when reacting with a carboxylic acid, or in the presence of a base (e.g., pyridine) when using more reactive acylating agents like acid chlorides. byjus.com The strong electron-withdrawing nature of the perfluorooctyl group is expected to increase the acidity of the hydroxyl proton, potentially influencing the reaction conditions required for esterification. While specific studies on this compound are not prevalent, related transformations on fluorinated alcohols are well-documented. cas.cn For instance, the O-acylation of 1,3-dicarbonyl compounds to form enol esters can be achieved using carboxylic acids activated by perfluoroalkanesulfonyl fluoride (B91410). sioc-journal.cn

Etherification: The formation of an ether from the hydroxyl group can be accomplished through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the increased acidity of fluorinated alcohols, the formation of the corresponding alkoxide of this compound should be readily achievable with standard bases. The resulting alkoxide can then be reacted with a suitable electrophile to yield the desired ether. Dehydrative etherification, catalyzed by recyclable nanoporous aluminosilicates, represents a more recent and sustainable approach to forming glyceryl ethers, a strategy that could potentially be adapted for fluorinated alcohols. acs.org

Oxidation and Reduction Pathways

Oxidation: The oxidation of allylic alcohols can yield either α,β-unsaturated aldehydes or ketones, or it can lead to epoxidation of the double bond, depending on the reagents used. Reagents like manganese dioxide (MnO₂) are known for the selective oxidation of allylic alcohols to the corresponding carbonyl compounds. Alternatively, other oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane could be employed. The presence of the perfluoroalkyl group might influence the reaction's feasibility and selectivity. For instance, photoredox-catalyzed oxidative trifluoromethylation of aromatic alkenes using an iridium complex as a photocatalyst and dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant has been reported to produce α-trifluoromethylated ketones. researchgate.net

Reduction: The reduction of the allylic alcohol functional group in this compound is less common, as the hydroxyl group is already in a reduced state. However, the double bond can be reduced. If the intention is to reduce the double bond while retaining the hydroxyl group, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) would be a standard approach. It is important to note that under certain conditions, this could also lead to the hydrogenolysis (cleavage) of the C-O bond. The reduction of perfluorinated esters to alcohols has been shown to require specific conditions, sometimes needing milder reducing agents like sodium borohydride (B1222165) (NaBH₄) where stronger agents like lithium aluminum hydride (LAH) might be expected, due to the influence of the perfluoroalkyl chain. researchgate.net

Hydrogen Bonding Interactions and Solvent Effects

Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. The presence of the highly electronegative fluorine atoms in the perfluorooctyl chain significantly enhances the hydrogen bond donating capacity of the hydroxyl group. nih.gov This strong hydrogen bonding can influence the molecule's physical properties, such as boiling point and solubility, as well as its reactivity by affecting the stability of transition states. nih.govcore.ac.uk Intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atoms of the perfluoroalkyl chain is also a possibility that could affect the molecule's conformation and reactivity. Studies on other fluorinated polyols have shown that the combination of inductive effects from trifluoromethyl groups and hydrogen bonding results in potent acidity and catalytic activity. nih.gov

Solvent Effects: The choice of solvent can have a profound impact on the reactivity of this compound. For reactions involving the formation of an enolate or alkoxide intermediate, the solvent's polarity and coordinating ability are crucial. ubc.ca Polar aprotic solvents like DMSO or DMF can solvate the counter-ion, leading to a more "naked" and reactive anion. In contrast, non-polar or weakly coordinating solvents like THF may result in ion-pairing or aggregation, which can temper reactivity. ubc.ca The solubility of highly fluorinated compounds is often limited in common organic solvents, sometimes necessitating the use of specialized fluorous solvents or co-solvents to achieve homogeneous reaction conditions. researchgate.net The potential energy surfaces and mechanisms of reactions can be significantly altered by changing the solvent system, for example, from aqueous to pure ethanol (B145695) environments. nih.gov

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the strong inductive effect of the perfluorooctyl group. This electronic nature dictates its reactivity towards various reagents.

Addition Reactions (e.g., hydrofunctionalization)

Addition reactions are characteristic of alkenes. In the case of this compound, the regioselectivity of these additions will be heavily influenced by the perfluoroalkyl group.

Hydrofunctionalization: This class of reactions involves the addition of an H-X molecule across the double bond.

Radical Additions: The electron-deficient nature of the double bond makes it a good substrate for radical addition reactions. For example, the addition of perfluoroalkyl radicals, often generated from perfluoroalkyl iodides, proceeds readily with electron-deficient alkenes. cas.cn Light-induced iodoperfluoroalkylation reactions in aqueous media have been shown to be effective for various alkenes. researchgate.net

Electrophilic Additions: Classical electrophilic addition of acids like HBr or HCl is expected to be slow due to the deactivation of the double bond by the electron-withdrawing substituent.

Nucleophilic Additions: The electron-poor nature of the alkene could make it susceptible to nucleophilic attack, particularly in conjugate addition (Michael addition) type reactions, although this is less common for simple alkenes compared to α,β-unsaturated carbonyl systems.

Olefin Metathesis

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. wikipedia.org There are several types of olefin metathesis, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).

For this compound, cross-metathesis with another olefin would be a viable strategy to synthesize more complex fluorinated molecules. mdpi.com The reaction involves the cleavage and reformation of the double bonds of the two reacting alkenes. The success and selectivity of olefin metathesis can be influenced by the steric and electronic properties of the substituents on the double bond. The presence of the bulky and electron-withdrawing perfluorooctyl group would likely play a significant role in the efficiency and stereochemical outcome of the metathesis reaction. While Grubbs-type ruthenium catalysts are known for their high functional group tolerance, the specific reactivity of highly fluorinated substrates like this compound would need to be experimentally determined. harvard.edu It has been noted that carbonyl-olefin metathesis can sometimes be achieved using olefin metathesis catalysts, leading to the formation of cyclic enol ethers. rsc.orgnih.gov

Isomerization Studies

The isomerization of this compound is primarily characterized by keto-enol tautomerism, an equilibrium between the enol form (the allylic alcohol) and its corresponding keto tautomer, 3-(perfluorooctyl)propanal. In most simple aldehydes and ketones, the keto form is significantly more stable and therefore predominates at equilibrium. libretexts.orglibretexts.org This preference is largely attributed to the greater thermodynamic stability of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C). libretexts.orglibretexts.org

However, the presence of the strongly electron-withdrawing perfluorooctyl group at the 3-position can influence this equilibrium. The fluorine atoms on the alkyl chain can stabilize the enol form through inductive effects and potentially through intramolecular hydrogen bonding. researchgate.net Computational studies on similar fluorinated allylic alcohols have shown that the presence of a trifluoromethyl group can increase the acidity of the allylic proton, making the formation of the corresponding carbanion more favorable, which is a key intermediate in the base-catalyzed isomerization to the ketone. beilstein-journals.org

The interconversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com

Acid-catalyzed isomerization: In the presence of an acid, the oxygen of the carbonyl group in the keto form is protonated, and subsequent deprotonation at the alpha-carbon leads to the enol. libretexts.orglibretexts.org Conversely, protonation of the double bond in the enol form, followed by deprotonation of the hydroxyl group, regenerates the keto form.

Base-catalyzed isomerization: A base can deprotonate the alpha-carbon of the keto form to generate an enolate ion, which is then protonated on the oxygen to yield the enol. libretexts.orglibretexts.org The reverse process involves deprotonation of the enol's hydroxyl group, followed by protonation of the alpha-carbon of the resulting enolate.

Studies on related CF3-containing allylic alcohols have demonstrated that isomerization to the corresponding saturated ketones can be achieved using a tertiary amine like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under metal-free conditions. beilstein-journals.org This suggests that this compound could likely be converted to 3-(perfluorooctyl)propanal under similar basic conditions. The stability of fluorinated alcohols and their ability to stabilize cationic intermediates through charge-dipole interactions have also been noted, which can be a factor in their reactivity. acs.orgresearchgate.net

Transformations of the Perfluorooctyl Chain

The perfluorooctyl chain in this compound is generally stable and chemically inert due to the strength of the carbon-fluorine bond. However, specific transformations can be achieved under certain conditions.

Direct functionalization of the terminal CF3 group of the perfluorooctyl chain is challenging due to the high strength of the C-F bond. However, related research on perfluoroalkyl compounds suggests potential strategies. One approach involves the selective activation of a single C-F bond. For instance, organophosphorus-mediated reactions have been used for the monodefluorinative halogenation of perfluoroalkyl ketones. nih.gov While this applies to ketones, it points to the possibility of activating the perfluoroalkyl chain under specific chemical environments.

A more common strategy for functionalizing the end of a perfluoroalkyl chain involves starting with a precursor that already has a reactive group at the terminus, such as a perfluoroalkyl iodide. These iodides can undergo a variety of transformations, including radical additions and nucleophilic substitutions, allowing for the introduction of different functional groups. cas.cn For example, perfluoroalkyl iodides can react with alkenes, alkynes, or arenes in the presence of a radical initiator. cas.cn

Strategies for modifying the length of the perfluoroalkyl chain are not straightforward and often involve multi-step syntheses rather than direct modification of a pre-existing chain.

Chain Elongation: Building a longer perfluoroalkyl chain typically involves telomerization reactions using smaller fluorinated building blocks like tetrafluoroethylene. Another approach is the coupling of a perfluoroalkyl iodide with a fluorinated alkene.

Chain Shortening: Degradation or shortening of a perfluoroalkyl chain is generally difficult under typical laboratory conditions due to its chemical inertness. researchgate.net However, certain biological or advanced oxidative processes can lead to the degradation of longer-chain per- and polyfluoroalkyl substances (PFAS) into shorter-chain ones. nih.govmst.dk For instance, some fluorotelomer alcohols can be biotransformed into perfluorocarboxylic acids (PFCAs) with varying chain lengths. mst.dk While not a direct synthetic strategy, this highlights that chain shortening is possible under specific, often enzymatic, conditions. The classification of PFAS into short-chain and long-chain is based on their bioaccumulation potential, with long-chain compounds generally being more bioaccumulative. sanbornhead.com

Derivatization for Advanced Applications

The unique properties conferred by the perfluorooctyl group make this compound a valuable monomer for creating functional materials.

This compound, as an allylic alcohol, can be incorporated into polymers, although the reactivity of the allyl group in radical polymerization can be complex due to degradative chain transfer. kpi.ua Despite this, fluoroalkylated allyl alcohol oligomers have been synthesized through radical processes initiated by fluoroalkanoyl peroxides. kpi.ua These oligomers have shown interesting properties, such as solubility in a wide range of organic solvents and even water, making them potentially useful as non-ionic fluorinated amphiphiles. kpi.ua

The incorporation of fluorinated monomers into polymers is a well-established strategy for imparting desirable properties like hydrophobicity, oleophobicity, and chemical resistance. rsc.orgresearchgate.net Chain-end functionalization of polymers with perfluoroalkyl groups has been shown to influence the surface properties of materials, leading to enhanced hydrophobicity. acs.org For example, polystyrenes with terminal perfluorooctyl groups have been synthesized, demonstrating that these fluorinated chains segregate to the surface. researchgate.net

The table below summarizes polymerization studies involving similar fluorinated monomers.

| Monomer Type | Polymerization Method | Resulting Polymer Properties | Reference |

| Fluoroalkylated Allyl Alcohols | Radical Oligomerization | Soluble in various organic solvents and water; surface-active. | kpi.ua |

| Fluorinated Aryl Diazomethanes | Lewis Acid-Catalyzed Polymerization | Highly substituted fluorinated polymers. | acs.org |

| (Perfluoroalkyl)ethyl Methacrylate | Controlled Radical Polymerization | Surface-active polymers creating water and oil repellent surfaces. | researchgate.net |

The synthesis of functional materials from this compound and related compounds leverages the unique properties of the perfluorooctyl chain. These materials find applications in various fields due to their high thermal and chemical stability, hydrophobicity, and surface activity. rsc.org

Perfluoroalkyl-containing compounds are key components in the creation of surfactants, coatings, and membranes. escholarship.orgnih.gov For instance, polymers functionalized with perfluorooctyl groups can create surfaces with low surface energy, leading to anti-fouling and self-cleaning properties. escholarship.org The incorporation of such fluorinated moieties into polymer backbones can direct the surface composition of thin films, enhancing their performance in applications like marine anti-fouling coatings. escholarship.org

The synthesis of fluorinated building blocks is crucial for developing advanced materials. nih.gov For example, perfluoroalkyl-substituted compounds are used in the preparation of materials for battery electrolytes and other high-performance applications. escholarship.org The ability to create well-defined architectures with perfluorooctyl groups allows for the fine-tuning of material properties at the molecular level. researchgate.net

The table below presents examples of functional materials synthesized from perfluoroalkyl-containing precursors.

| Material Type | Precursor(s) | Key Properties | Potential Application | Reference |

| Fluorinated Oligomers | Fluoroalkanoyl peroxides, Allyl alcohol | Amphiphilic, surface-active | Non-ionic fluorinated surfactants | kpi.ua |

| Chain-End Functionalized Polystyrene | Perfluorooctyl-containing initiator, Styrene | Surface segregation of fluorine | Hydrophobic/Oleophobic coatings | researchgate.net |

| Amphiphilic Block Copolymers | Polystyrene block, Perfluorooctane-functionalized block | Surface-active, anti-fouling | Marine anti-fouling coatings | escholarship.org |

| Perfluorocyclobutyl (PFCB) Polymers | Trifluorovinyl ether (TFVE) monomers | Thermal and chemical stability, low dielectric constant | High-frequency communication materials | rsc.org |

Computational and Mechanistic Insights into Reactivity

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactivity that are often difficult to probe through experimental means alone. For this compound, theoretical studies, particularly those employing quantum chemical methods, are essential for elucidating reaction mechanisms, conformational preferences, and the profound electronic influence of the perfluorooctyl group. Although specific computational studies on this compound are not extensively documented in public literature, a wealth of data on analogous fluorinated systems allows for the construction of a detailed theoretical framework to predict its behavior.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving fluorinated molecules. These studies help in identifying transition states, intermediates, and predicting the feasibility of various reaction pathways.

The reactivity of this compound is largely dictated by the interplay between its enol functional group and the electron-deficient alkene moiety. Two key areas of reactivity that can be illuminated by computational studies are keto-enol tautomerism and additions to the carbon-carbon double bond.

Keto-Enol Tautomerism: The enol form of a carbonyl compound is typically a minor component in the keto-enol equilibrium. However, perfluorination is known to dramatically shift this equilibrium. mit.edu Computational studies on model perfluorinated cyclic keto-enol systems have shown that perfluorination destabilizes the ketone form due to the strong inductive effect of adjacent fluorine atoms, thereby making the enol tautomer more favorable. mit.eduresearchgate.net DFT calculations reveal that the preference for the enol form in perfluorinated systems increases as ring size decreases, a trend attributed to differences in ring strain and hyperconjugative interactions. mit.edu For an acyclic system like this compound, the powerful electron-withdrawing nature of the C8F17 group is expected to significantly stabilize the enol form relative to its non-fluorinated counterpart. Theoretical calculations can quantify this stabilization by comparing the Gibbs free energies of the keto and enol tautomers. indexcopernicus.com

| System | Phase | Method | ΔE (Keto - Enol) (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| 3-phenyl-2,4-pentanedione | Gas | B3LYP/6-31+G(d) | -17.89 | 30.61 |

| 3-phenyl-2,4-pentanedione | Cyclohexane | B3LYP/6-31+G(d) | -17.34 | 30.82 |

| 3-phenyl-2,4-pentanedione | Water | B3LYP/6-31+G(d) | -16.50 | 31.26 |

Data adapted from studies on a model β-dicarbonyl system to illustrate the computational approach to keto-enol tautomerism. orientjchem.org

Radical Addition Reactions: The electron-deficient nature of the double bond in this compound makes it a target for radical addition reactions. Theoretical studies on the perfluoroalkylation of unactivated alkenes have elucidated the mechanisms of these transformations. rsc.orgnih.gov For instance, DFT calculations have shown that the reaction of perfluoroalkyl iodides with alkenes can be initiated by a pyridine-boryl radical, proceeding through an atom-transfer radical addition (ATRA) mechanism. rsc.org The calculations detail the energetics of each step, including the homolysis of the perfluoroalkyl-iodide (Rf–I) bond, the addition of the Rf• radical to the alkene, and the subsequent iodine atom transfer. nih.gov These computational models predict reaction barriers and exothermicities, confirming the viability of the proposed radical pathway. nih.gov Such mechanistic insights are crucial for designing and optimizing synthetic routes involving the double bond of fluorinated allylic alcohols.

Environmental Behavior and Fate in Abiotic and Biotic Systems Excluding Toxicity

Abiotic Degradation Pathways

Advanced Oxidation/Reduction Processes for Decomposition

Advanced Oxidation Processes (AOPs) and Advanced Reduction Processes (ARPs) are technologies investigated for the degradation of persistent organic pollutants like PFAS. researchgate.netmdpi.com For fluorotelomer compounds, these processes aim to break the strong carbon-fluorine bonds or transform the parent compound into more biodegradable substances.

Research into the aqueous photolysis of 8:2 FTOH, a form of advanced oxidation, has shown that it undergoes indirect photodegradation, primarily driven by hydroxyl radicals (•OH). oup.comresearchgate.net In experiments using aqueous hydrogen peroxide solutions, synthetic field water, and natural lake water, the half-life of 8:2 FTOH varied significantly depending on the concentration of •OH generators and scavengers. For instance, in a 10 mM H₂O₂ solution, the half-life was as short as 0.83 hours. oup.comresearchgate.net The presence of nitrate (B79036) was found to promote photolysis, while dissolved organic carbon inhibited it by scavenging the reactive radicals. oup.comresearchgate.net The major degradation products identified were 8:2 fluorotelomer aldehyde (8:2 FTAL), 8:2 fluorotelomer carboxylic acid (8:2 FTCA), and perfluorooctanoic acid (PFOA). oup.comresearchgate.net

While direct studies on AOPs for 3-(Perfluorooctyl)prop-2-enol are scarce, research on its degradation products, such as 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA), demonstrates their transformation into PFCAs. nih.gov Studies on various AOPs like ozonation (O₃), ozone with hydrogen peroxide (O₃/H₂O₂), and UV with hydrogen peroxide (UV/H₂O₂) showed that 8:2 FTUCA transforms into PFOA. nih.gov This indicates that if this compound transforms into similar unsaturated acids, AOPs could further degrade them to stable PFCAs.

Table 1: Half-lives of 8:2 FTOH under Various Photodegradation Conditions

| Condition | Half-life (hours) | Reference |

|---|---|---|

| 10 mM H₂O₂ | 0.83 ± 0.20 | oup.comresearchgate.net |

| 100 µM H₂O₂ | 38.0 ± 6.0 | oup.comresearchgate.net |

| Synthetic Field Water | 30.5 ± 8.0 to 163.1 ± 3.0 | oup.comresearchgate.net |

| Lake Ontario Water | 93.2 ± 10.0 | oup.comresearchgate.net |

Biotic Degradation Pathways

The biodegradation of fluorotelomer alcohols is a critical pathway for their transformation in the environment and a significant source of PFCAs.

Under aerobic conditions, this compound and its analogue 8:2 FTOH are readily biodegraded by microbial communities found in systems like activated sludge and soil. utoronto.capurdue.edujst.go.jp The process typically begins with the oxidation of the alcohol group. utoronto.ca Studies using mixed microbial systems have demonstrated that the initial half-life of 8:2 FTOH can be very short, on the order of 0.2 days per milligram of initial biomass protein. utoronto.ca

The primary aerobic degradation pathway involves the oxidation of the 8:2 FTOH to the corresponding 8:2 fluorotelomer aldehyde (8:2 FTAL), which is a transient intermediate. utoronto.ca This aldehyde is then further oxidized to 8:2 fluorotelomer carboxylic acid (8:2 FTCA) and 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA). utoronto.ca Research has shown that under aerobic conditions, the generation of PFCAs is notable, with a significant percentage of the initial 8:2 FTOH being transformed into PFOA and other shorter-chain PFCAs within 24 hours. jst.go.jp For example, in one study with activated sludge, 11.12% of the applied 8:2 FTOH was transformed into C4-C9 PFCAs, with PFOA accounting for 7.87% of that transformation. jst.go.jp

Anaerobic biodegradation of 8:2 FTOH also occurs, although typically at a slower rate than aerobic degradation. jst.go.jprsc.org In anaerobic activated sludge, 8:2 FTOH has been shown to biodegrade into a variety of poly- and perfluorinated metabolites. nih.gov The degradation follows a pathway where 8:2 FTOH is first oxidized to 8:2 FTAL and then to 8:2 FTCA and 8:2 FTUA. nih.gov

However, the subsequent transformation under anaerobic conditions can differ from the aerobic pathway. Intermediates like 7:3 acid (3-perfluoroheptyl propionic acid) and 7:3 Uacid (3-perfluoroheptyl acrylic acid) have been identified, leading to the formation of 7:2 sFTOH (1-perfluoroheptyl ethanol). nih.gov This secondary alcohol can then be further biodegraded to PFOA and other PFCAs with shorter carbon chains. nih.gov Studies have also identified novel transformation products under specific anaerobic conditions (sulfate- and iron-reducing), such as 1H-perfluoroheptane and 3-F-7:3 acid. nih.gov The rate of anaerobic degradation is highly dependent on the specific redox conditions present. nih.gov

Table 2: Biodegradation Rates and PFCA Transformation of 8:2 FTOH under Different Redox Conditions

| Condition | First-order Rate Constant (L·g-SS⁻¹·h⁻¹) | Molar Transformation to PFCAs (C4-C9) in 24h (%) | Reference |

|---|---|---|---|

| Aerobic | 6.10 × 10⁻² | 11.12 | jst.go.jp |

| Anoxic | 1.24 × 10⁻² | 0.46 | jst.go.jp |

| Anaerobic | 5.81 × 10⁻³ | 3.39 | jst.go.jp |

A consistent finding across numerous studies is that the biodegradation of 8:2 FTOH leads to the formation of a suite of poly- and perfluorinated transformation products. utoronto.carsc.orgnih.govnih.gov

The key identified transformation products include:

Polyfluorinated Intermediates:

8:2 fluorotelomer aldehyde (8:2 FTAL) utoronto.ca

8:2 fluorotelomer carboxylic acid (8:2 FTCA) utoronto.canih.govnih.gov

8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA) utoronto.canih.govnih.gov

7:3 acid (3-perfluoroheptyl propionic acid) nih.gov

7:2 secondary fluorotelomer alcohol (7:2 sFTOH) nih.govnih.gov

Perfluoroalkyl Carboxylic Acids (PFCAs):

Perfluorooctanoic acid (PFOA) is consistently identified as a major terminal degradation product. utoronto.cajst.go.jpnih.govnih.gov

Shorter-chain PFCAs, such as perfluorononanoic acid (PFNA), perfluoroheptanoic acid (PFHpA), perfluoropentanoic acid (PFPeA), and perfluorobutyric acid (PFBA), are also formed. jst.go.jpnih.govdioxin20xx.org

The formation of these stable PFCAs from fluorotelomer alcohol precursors is a major environmental concern, as PFCAs are persistent, bioaccumulative, and have been detected in ecosystems worldwide. utoronto.caacs.org

Environmental Transport and Mobility

The physical and chemical properties of fluorotelomer alcohols, such as their relatively high vapor pressure, facilitate their transport over long distances. oup.comdioxin20xx.org

This compound and its analogue 8:2 FTOH are considered volatile precursors to PFCAs and can undergo long-range atmospheric transport. rsc.orgdioxin20xx.orgacs.orgacs.org Once released into the atmosphere from manufacturing sites or consumer products, these compounds can travel for thousands of kilometers before being degraded or deposited. rsc.orgacs.orgpublish.csiro.au

Atmospheric modeling studies have shown that FTOHs released from industrial areas can be transported to remote regions like the Arctic. acs.orgnih.gov The atmospheric lifetime of FTOHs, estimated to be around 20 days, is sufficient for this long-range transport to occur. publish.csiro.au During transport, FTOHs are oxidized in the atmosphere, primarily by reacting with hydroxyl radicals, leading to the formation of PFCAs. dioxin20xx.orgacs.org This atmospheric degradation and transport mechanism is considered a significant contributor to the presence of PFCAs in remote environments, far from direct sources of contamination. acs.orgacs.org Field studies have confirmed the presence of 8:2 FTOH in the atmosphere of remote locations, such as Alpine summits, further supporting the importance of long-range atmospheric transport. publish.csiro.au

Groundwater and Surface Water Transport

The transport of this compound in groundwater and surface water is governed by a combination of its physicochemical properties and its interactions with the surrounding environmental matrix. As a fluorotelomer alcohol, it is considered a "precursor" compound, meaning it can transform into other highly stable and persistent PFAS, such as perfluoroalkyl carboxylic acids (PFCAs). alsglobal.commdpi.com

Key factors influencing its transport include:

Biotransformation: FTOHs are known to undergo aerobic biodegradation in aquatic environments. utoronto.ca Microorganisms can oxidize the alcohol group, initiating a degradation cascade that ultimately forms stable end-products like Perfluorooctanoic Acid (PFOA) and other shorter-chain PFCAs. utoronto.cacswab.org This transformation is a critical aspect of its fate, as it creates more persistent and often more mobile compounds from the original precursor. mdpi.com The presence of FTOHs in water is therefore considered an indirect, long-term source of PFAAs in the environment. alsglobal.comalsglobal.eu

Mobility and Sorption: The mobility of FTOHs in water is influenced by their chain length and the characteristics of the subsurface environment, such as organic carbon content. purdue.edu Sorption to sediment and soil organic carbon generally increases with the length of the perfluoroalkyl chain. purdue.edu However, FTOHs are relatively volatile and can be transported over long distances in the atmosphere before being deposited into water bodies. alsglobal.comenviro.wiki Once in an aqueous system, their transport is affected by surface-water/groundwater exchange dynamics. nih.gov Studies at these exchange boundaries show that significant precursor transformation can occur, leading to seasonal fluctuations in the concentrations of the resulting PFAAs. nih.gov

Remediation and Mitigation Strategies for Perfluorinated Contamination

The remediation of water and soil contaminated with perfluorinated compounds, including precursors like this compound and their degradation products, presents a significant environmental challenge. The extreme stability of the carbon-fluorine (C-F) bond makes these "forever chemicals" resistant to many conventional treatment methods. cswab.org Remediation strategies are broadly divided into two categories: separation technologies that remove PFAS from a medium (like water) and concentrate them, and destruction technologies that aim to break the C-F bond and mineralize the compounds. nih.govcdmsmith.com

Adsorbent Materials for Fluorinated Compounds

Adsorption is a widely used technology for removing PFAS from water. It involves passing contaminated water through a medium to which the PFAS molecules stick. This method separates the contaminants from the water but does not destroy them, creating a PFAS-laden waste that requires further management. idtechex.com

Key Adsorbent Materials:

Granular Activated Carbon (GAC): GAC is the most common and established adsorbent for PFAS remediation. cswab.orgnsf.gov It is effective at removing long-chain PFAS like PFOA and PFOS due to hydrophobic interactions between the compound's fluorinated tail and the carbon surface. cswab.org However, its efficiency decreases for shorter-chain PFAS, which are more mobile and less readily adsorbed. cswab.org Studies on fluorotelomers have shown that GAC has a high adsorption capacity for compounds like fluorotelomer olefin (FTO), a related precursor. ajchem-a.comajchem-a.com

Ion Exchange (IX) Resins: IX resins are another common technology that can be highly effective for removing ionic PFAS. mdpi.comnih.gov These resins use electrostatic interactions to attract and capture charged PFAS molecules. They often have a higher capacity and faster kinetics for certain PFAS compared to GAC, but they are also more expensive. mdpi.com

Novel Adsorbents: Research is ongoing to develop more effective and sustainable adsorbent materials. These include biochar, clay minerals, and specially designed fluorous polymers that exploit fluorine-fluorine interactions for higher selectivity. nsf.gov

| Adsorbent Material | Primary Removal Mechanism | Effectiveness & Notes | Reference |

|---|---|---|---|

| Granular Activated Carbon (GAC) | Hydrophobic Adsorption | Most common technology. Highly effective for long-chain PFAS (e.g., PFOA, PFOS). Less effective for short-chain PFAS and some precursors. | cswab.orgnsf.gov |

| Ion Exchange (IX) Resins | Electrostatic Interaction / Ion Exchange | Highly effective for a broad range of ionic PFAS. Can have higher capacity than GAC but is generally more costly. | mdpi.comnih.gov |

| Biochar | Adsorption | A sustainable alternative made from pyrolyzed biomass. Effectiveness varies based on feedstock and production conditions. | nsf.gov |

| Fluorous Polymers | Fluorous Interactions | Emerging materials designed for high selectivity by leveraging fluorine-fluorine interactions. Often reusable. | nsf.gov |

Emerging Technologies for Environmental Cleanup

Given that adsorption technologies only separate PFAS, there is a significant focus on developing destructive technologies that can permanently eliminate these compounds. These methods are often applied to the concentrated waste streams generated by GAC or IX systems. cswab.orgcdmsmith.com

Promising Destructive Technologies:

Supercritical Water Oxidation (SCWO): This process uses water at temperatures and pressures above its critical point, where it acts as a powerful solvent and oxidizing medium. nih.gov SCWO has proven effective in breaking down a wide range of organic contaminants, including PFAS, into carbon dioxide, water, and fluoride (B91410) ions. nih.govacs.org

Electrochemical Oxidation (ECO): ECO employs specialized electrodes to generate highly reactive species or to directly transfer electrons from the PFAS molecules, leading to their degradation. cdmsmith.com The process can break down both long- and short-chain PFAS. cdmsmith.com

Plasma Treatment: This technology generates a high-energy plasma field that produces a cocktail of reactive radicals, electrons, and UV radiation. nih.govacs.org These agents attack the C-F bonds, effectively destroying PFAS molecules at the plasma-liquid interface. nih.gov

Sonolysis: Sonolysis uses high-frequency ultrasound to create and collapse tiny bubbles in water (a process called cavitation). acs.org The implosion of these bubbles generates localized hot spots with extreme temperatures and pressures, which are sufficient to pyrolyze and destroy PFAS compounds that accumulate at the bubble surface. acs.orgclu-in.org

UV-Based Reduction/Oxidation: Some technologies use ultraviolet (UV) light, often in combination with a catalyst or other chemicals, to generate hydrated electrons or hydroxyl radicals. umkc.edu These reactive species can effectively degrade PFAS, including precursors like fluorotelomer sulfonates. umkc.edu

| Technology | Description | State of Development | Reference |

|---|---|---|---|

| Supercritical Water Oxidation (SCWO) | Uses water above its critical temperature and pressure to oxidize and destroy organic waste. | Field-tested; commercially available for certain waste streams. | nih.govacs.org |

| Electrochemical Oxidation (ECO) | Uses an electric current across specialized anodes to directly or indirectly oxidize and degrade PFAS. | Pilot and demonstration scale. | cdmsmith.com |

| Plasma Treatment | Creates an electrical discharge in water to generate reactive species that break C-F bonds. | Pilot and demonstration scale. | nih.govacs.org |

| Sonolysis | Applies high-frequency ultrasound to create and collapse cavitation bubbles, generating extreme heat and pressure for pyrolysis. | Pilot and demonstration scale. | acs.orgclu-in.org |

| UV Photoreduction/Photocatalysis | Uses UV light, sometimes with a catalyst, to generate reactive species (e.g., hydrated electrons) that degrade PFAS. | Bench to pilot scale. | umkc.edu |

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for determining the molecular structure of 3-(Perfluorooctyl)prop-2-enol. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the identification of functional groups and the precise molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a cornerstone for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and fluorine atomic environments.

¹H NMR: Proton NMR spectra are used to identify the non-fluorinated portion of the molecule. The allylic protons (CH₂-C=C and C=CH) and the hydroxyl proton (OH) would exhibit characteristic chemical shifts and coupling patterns. The protons on the carbon adjacent to the perfluoroalkyl chain are expected to show complex splitting due to coupling with both nearby protons and fluorine atoms. rsc.org

¹³C NMR: Carbon NMR provides information on the carbon skeleton. The signals for the carbons in the propyl-enol group would appear in distinct regions. The carbons of the perfluoroalkyl chain exhibit signals at characteristic chemical shifts, often showing coupling with the attached fluorine atoms (C-F coupling). rsc.org

¹⁹F NMR: As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is an exceptionally powerful tool for characterizing perfluoroalkyl substances. bohrium.com The spectrum for this compound would show distinct signals for the terminal trifluoromethyl (CF₃) group and the seven difluoromethylene (CF₂) groups. The terminal CF₃ group typically appears around -81 ppm. rsc.org The various CF₂ groups would have chemical shifts in the range of approximately -118 to -127 ppm, with the group closest to the propylene (B89431) chain showing a distinct shift from the others. rsc.orgsci-hub.se The high sensitivity of ¹⁹F NMR makes it invaluable for both structural confirmation and quantitative analysis. bohrium.comacs.org

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Key Characteristics |

|---|---|---|---|

| ¹H | -OH | Variable, ~1-5 | Broad singlet, position dependent on concentration and solvent |

| =CH-OH | ~5.5 - 6.0 | Multiplet, coupled to CH₂ protons | |

| -CH₂- | ~2.5 - 3.0 | Multiplet, coupled to =CH and potentially ¹⁹F nuclei | |

| ¹³C | C=C | ~120 - 140 | Two distinct signals for the vinylic carbons |

| -CH₂- | ~30 - 40 | Signal shows C-F coupling (triplet) due to adjacent CF₂ group | |

| -(CF₂)₇CF₃ | ~105 - 125 | Multiple signals showing strong C-F coupling rsc.org | |

| ¹⁹F | -CF₃ | ~ -81 | Triplet, coupled to adjacent CF₂ group rsc.org |

| -(CF₂)₇- | ~ -118 to -127 | Multiple complex signals rsc.orgsci-hub.se |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by very strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the perfluorooctyl group. rsc.orgkyoto-u.ac.jp Other key bands include a broad O-H stretching vibration around 3300-3400 cm⁻¹, a C=C stretching band near 1650 cm⁻¹, and a C-O stretching band around 1050-1150 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The C=C double bond and the C-C backbone of the perfluoroalkyl chain would give rise to distinct Raman signals. researchmap.jp The symmetric CF₂ stretching vibration, which is Raman-active, appears at a significantly different wavenumber (around 730 cm⁻¹) than the IR-active modes. researchmap.jpresearchgate.net This difference is a hallmark of coupled vibrations in perfluoroalkyl chains. kyoto-u.ac.jpnih.gov

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 | IR | Strong, Broad |

| C=C Stretch | Alkene | 1640 - 1680 | IR, Raman | Medium |

| C-F Stretch | Perfluoroalkyl | 1100 - 1350 | IR | Very Strong |

| C-O Stretch | Alcohol | 1050 - 1150 | IR | Strong |

| Symmetric CF₂ Stretch | Perfluoroalkyl | ~730 | Raman | Strong researchmap.jp |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (Molecular Formula: C₁₁H₅F₁₇O, Molecular Weight: 476.13 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. researchgate.net The ionization technique used significantly influences the observed ions.

Electron Ionization (EI): This hard ionization technique often leads to extensive fragmentation and the molecular ion may not always be observed for fluorinated compounds. jeol.com

Chemical Ionization (CI): A softer ionization method, CI is more likely to produce a detectable protonated molecule [M+H]⁺ or other adducts, providing clear molecular weight information. jeol.comnih.gov Negative Chemical Ionization (NCI) is particularly sensitive for electronegative compounds like perfluoroalkyl substances, often yielding [M-H]⁻ or fragment ions. shimadzu.com.sg

Electrospray Ionization (ESI): Commonly coupled with liquid chromatography, ESI is a soft ionization technique widely used for the analysis of polar and semi-polar per- and polyfluoroalkyl substances (PFAS). lcms.cz It typically generates the [M-H]⁻ ion in negative mode for acidic or neutral PFAS like alcohols.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a primary fragment) and subjecting it to further fragmentation. This process helps to confirm the structure by generating a characteristic fragmentation pattern, which for this compound would likely involve sequential losses of CF₂ units, loss of water, and cleavage at the C-C bond between the alkyl and perfluoroalkyl moieties. acs.org

| Ion Type | Formula | m/z (Monoisotopic) | Ionization Mode | Comment |

|---|---|---|---|---|

| Molecular Ion | [C₁₁H₅F₁₇O]⁺˙ | 476.01 | EI, FI | May be weak or absent in EI jeol.com |

| Protonated Molecule | [C₁₁H₆F₁₇O]⁺ | 477.02 | PCI | Expected with soft ionization |

| Deprotonated Molecule | [C₁₁H₄F₁₇O]⁻ | 475.00 | NCI, ESI(-) | Commonly observed for alcohols in negative mode |

| Fragment Ion | [M-H₂O]⁺˙ | 458.00 | EI | Loss of water from alcohol |

| Fragment Ion | [C₈F₁₇]⁺ | 418.98 | EI | Perfluorooctyl cation |

Chromatographic Separation Techniques

Chromatography is essential for isolating this compound from complex matrices prior to its detection and quantification, especially in environmental or biological samples. Hyphenation with mass spectrometry provides a powerful tool for sensitive and selective analysis.

Gas Chromatography (GC) and its hyphenated techniques (e.g., GC-MS)

Gas chromatography is suitable for analyzing volatile and thermally stable compounds. Neutral, volatile PFAS such as fluorotelomer alcohols are frequently analyzed by GC-MS. nih.gov Given its allylic alcohol structure, this compound possesses sufficient volatility for GC analysis, although derivatization (e.g., silylation) of the hydroxyl group might be employed to improve peak shape and thermal stability.

GC-MS analysis of fluorinated compounds often uses chemical ionization (CI) because electron ionization (EI) can cause excessive fragmentation, making molecular ion detection difficult. jeol.comnih.gov Both positive and negative CI modes can be effective for determining target analytes. nih.gov High-resolution mass spectrometry (GC-HRMS) can be used to identify unknown fluorinated compounds by providing accurate mass measurements of fragment ions. nih.gov

Liquid Chromatography (LC) and its hyphenated techniques (e.g., LC-MS/MS)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the state-of-the-art technique for the analysis of a wide range of PFAS, including alcohols, acids, and sulfonates. rsc.orgperkinelmer.comnih.gov This method is preferred for its applicability to less volatile and more polar compounds without the need for derivatization.

For this compound, reversed-phase LC would be the method of choice. Specialized fluorinated stationary phases (e.g., fluoroalkyl-modified silica) can provide enhanced retention and selectivity for fluorinated analytes. ualberta.ca The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization efficiency. ualberta.ca

Detection by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity. rsc.org A specific precursor-to-product ion transition is monitored, minimizing matrix interferences and allowing for quantification at very low levels (ng/L or ppt). nih.gov

| Technique | Typical Column | Mobile/Carrier Phase | Detector | Key Considerations |

|---|---|---|---|---|

| GC-MS | Mid-polarity capillary column (e.g., DB-624, DB-5ms) | Helium | MS (CI or EI) | Analyte must be thermally stable. Derivatization may be required. nih.govnih.gov |

| LC-MS/MS | Reversed-phase C18 or fluorinated phase (e.g., FluoroSep RP Octyl) ualberta.ca | Gradient of Water/Methanol or Acetonitrile with additives rsc.org | Tandem MS (ESI) | State-of-the-art for PFAS analysis; high sensitivity and selectivity. perkinelmer.comnih.gov |

Advanced Detection and Quantification Methods

The detection and quantification of this compound, a member of the broad class of per- and polyfluoroalkyl substances (PFAS), often require highly sensitive and selective analytical methods, particularly when analyzing complex environmental or biological samples.

Hyphenated analytical systems, which couple a separation technique with a detection technique, are the standard for PFAS analysis. encyclopedia.pub The most established methods are based on Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). encyclopedia.pubnih.gov This approach combines the powerful separation capabilities of liquid chromatography, which separates the target analyte from matrix interferences, with the high selectivity and sensitivity of mass spectrometry for detection and confirmation. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, especially for more volatile or derivatized PFAS compounds. encyclopedia.pub For complex sample matrices like wastewater, which may contain numerous interfering substances, a sample preparation step such as solid-phase extraction (SPE) is often performed prior to LC-MS/MS analysis to concentrate the analytes and clean up the sample. nih.govvliz.be Recent developments have also explored direct large-volume injection to reduce sample preparation time. nih.gov Furthermore, two-dimensional liquid chromatography (2D-LC) has been used to enhance selectivity, especially for challenging analytes that co-elute with other compounds in traditional one-dimensional LC systems. sepscience.com

Due to concerns about their persistence and potential health effects, detecting PFAS at very low concentrations is critical. Modern analytical instrumentation allows for the trace-level detection and quantification of these compounds in the parts-per-trillion (ng/L) or parts-per-billion (ng/g) range. nih.govlcms.cz

Using techniques like LC-MS/MS, method quantification limits (LOQs) for various PFAS in aqueous samples have been reported to be as low as 0.2 to 200 ng/L, depending on the specific analyte and the complexity of the matrix. nih.govvliz.bemdpi.com For instance, a method for wastewater analysis achieved lower limits of quantitation ranging from 0.5 to 3.0 ng/L. nih.gov In solid matrices like cosmetics, a simplified methanol extraction followed by LC-MS/MS has proven sensitive enough to detect PFAS at sub-ng/g levels. lcms.cz The high sensitivity is achieved through the use of selective detection modes like Multiple Reaction Monitoring (MRM) on triple quadrupole mass spectrometers, which significantly reduces background noise and enhances the signal for the target analyte. lcms.cz

Table 2: Reported Limits of Quantification (LOQs) for Select PFAS in Aqueous Matrices

| Compound Class | Analyte Example | Matrix | Method | LOQ Range | Source(s) |

|---|---|---|---|---|---|

| Perfluoroalkyl Carboxylates (PFCAs) | Perfluorooctanoic acid (PFOA) | Surface Water | SPE-LC-MS/MS | ~1 ng/L | mdpi.com |

| Perfluoroalkyl Sulfonates (PFSAs) | Perfluorooctane sulfonate (PFOS) | Wastewater | LVI-LC-MS/MS | 0.5 - 3.0 ng/L | nih.gov |

| Perfluoroalkyl Sulfonates (PFSAs) | Perfluorooctane sulfonate (PFOS) | Seawater | SPE-LC-ToF-MS | 2 - 200 ng/L | vliz.be |

| Fluorotelomer Sulfonates | 6:2 FTSA | Wastewater | LVI-LC-MS/MS | 0.5 - 3.0 ng/L | nih.gov |

Note: LVI = Large Volume Injection; SPE = Solid-Phase Extraction; ToF = Time-of-Flight.

While targeted analysis of known PFAS is well-established, research is ongoing to develop novel approaches to capture the full scope of organofluorine compounds in a sample. One such area is non-targeted screening using high-resolution mass spectrometry (HRMS), such as Time-of-Flight (ToF) or Orbitrap systems. encyclopedia.pubchromatographyonline.comnorden.org These methods acquire full-scan mass spectra, allowing for the retrospective identification of previously unknown or unmonitored fluorinated compounds. chromatographyonline.com

Another approach involves the measurement of sum parameters, which provide a measure of the total amount of fluorine in a sample. norden.org These methods include:

Total Organic Fluorine (TOF): Measures the sum of all organic fluorine compounds. norden.org

Extractable Organic Fluorine (EOF): Quantifies the fraction of organic fluorine that can be extracted from a sample using a solvent. norden.org

Adsorbable Organic Fluorine (AOF): Determined by passing a water sample through an adsorbent material to capture organofluorine compounds, which are then measured. norden.org

These sum-parameter methods are valuable screening tools because they can indicate the presence of unidentified organofluorine compounds that would be missed by targeted analyses. norden.org Additionally, research into novel fluorophilic sensors that produce a "turn-on" fluorescent response upon binding to certain PFAS is underway, offering the potential for rapid and sensitive detection platforms. researchgate.net

Surface Analysis Techniques for Material Science Applications

When this compound is incorporated into polymers, it is often intended to modify the material's surface properties, such as imparting hydrophobicity or low surface energy. Surface analysis techniques are therefore essential for confirming the presence and chemical state of the fluorinated moieties at the material's surface.

XPS analysis of a polymer containing a this compound-derived unit would involve irradiating the surface with X-rays and analyzing the kinetic energies of the emitted photoelectrons. rockymountainlabs.com

Elemental Composition: The analysis provides quantitative elemental data, such as the fluorine-to-carbon (F/C) atomic ratio, confirming the presence of the fluorinated chains at the surface. utl.pt

Chemical State Information: High-resolution scans of specific elemental peaks (e.g., C 1s, F 1s) reveal chemical shifts in binding energy that correspond to different bonding environments. For a perfluorooctyl group, the C 1s spectrum can be deconvoluted into multiple components corresponding to -CF3, -CF2-, C-C, and C-O bonds, each with a characteristic binding energy. acs.orgcasaxps.com

Angle-resolved XPS (ARXPS) can be used for non-destructive depth profiling of the near-surface region (top ~100 Å) to investigate the segregation of the fluorinated component towards the polymer-air interface. acs.org

Table 3: Representative Binding Energies for Functional Groups in Fluorinated Polymers from XPS

| Element (Peak) | Functional Group | Typical Binding Energy (eV) | Source(s) |

|---|---|---|---|

| Carbon (C 1s) | C-C / C-H | ~284.4 - 285.0 | casaxps.comnih.gov |

| Carbon (C 1s) | C-O | ~286.5 | casaxps.com |

| Carbon (C 1s) | C=O | ~288.0 - 289.0 | casaxps.com |

| Carbon (C 1s) | -CF2- | ~291.0 - 292.0 | acs.org |

| Carbon (C 1s) | -CF3 | ~293.0 - 294.0 | acs.org |

| Fluorine (F 1s) | F-C | ~688.0 - 689.0 | aip.org |

| Oxygen (O 1s) | O-C | ~533.5 | casaxps.com |

| Oxygen (O 1s) | O=C | ~532.0 | casaxps.com |

Contact Angle Measurements for Surface Properties

The surface properties of materials functionalized with this compound are fundamentally defined by the low surface energy imparted by the perfluorooctyl chain. A key technique for quantifying these properties is contact angle measurement, which provides a quantitative assessment of the wettability of a solid surface by a liquid. The contact angle (θ) is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. oaepublish.comlehigh.edu A high contact angle indicates low wettability, a characteristic known as hydrophobicity (for water) and oleophobicity (for oils), whereas a low contact angle signifies high wettability. bohrium.comresearchgate.net

Fluorinated compounds are renowned for creating surfaces with exceptionally low surface energy, leading to high contact angles with most liquids. The presence of the dense, stable C-F bonds and the resulting low polarizability of the perfluoroalkyl chain are responsible for these non-wetting characteristics. When this compound is applied as a coating or self-assembled monolayer, the perfluorooctyl "tails" orient themselves away from the substrate, creating a surface dominated by -CF2- and -CF3 groups. These groups are responsible for the material's profound hydrophobicity and oleophobicity.

Research Findings

While specific research detailing contact angle measurements exclusively for surfaces made from this compound is not extensively available in public literature, data from closely related fluorinated compounds provide a strong basis for understanding its expected surface properties. For instance, studies on polymers and silanes functionalized with perfluoroalkyl chains of similar length demonstrate the significant impact of fluorination on surface wettability.

Research on fluorinated acrylic latex films shows that incorporating monomers with long fluorocarbon chains effectively increases the hydrophobicity of the resulting film. Similarly, the surface modification of silicone elastomers with an allyl-functional perfluorinated ether results in a dramatic reduction in surface energy, with the water contact angle increasing significantly. For example, modifying a poly(dimethylsiloxane) elastomer, which has a native water contact angle of around 120°, with a perfluorinated ether can increase the advancing contact angle to 140°.

The primary methods for measuring contact angles are static and dynamic measurements. lehigh.edu

Static Contact Angle: A droplet of liquid is placed on the surface, and the angle is measured once the droplet is stable. oaepublish.com This provides a quick and common measure of wettability.

Dynamic Contact Angle: This method measures the advancing and receding contact angles. The advancing angle is measured as the volume of the droplet is increased, and the receding angle is measured as the volume is decreased. researchgate.net The difference between these two angles is known as contact angle hysteresis, which gives insight into surface roughness, chemical heterogeneity, and molecular mobility.

Surfaces modified with perfluorinated compounds typically exhibit high static contact angles and can show significant contact angle hysteresis.

Expected Contact Angle Data

Based on data for analogous materials, a surface coated with this compound is expected to be highly non-wetting. The table below presents typical contact angle values observed for surfaces modified with perfluoroalkyl chains, which are predictive of the performance of the subject compound.

| Test Liquid | Surface Type | Expected Static Contact Angle (θ) | Reference/Analogy |

|---|---|---|---|

| Water | Surface modified with Perfluorooctyl groups | > 110° | Analogous to fluorinated polymer films |

| Hexadecane (Oil) | Surface modified with Perfluorooctyl groups | > 70° | Analogous to self-assembled monolayers |

| Water (Advancing) | Elastomer modified with Allyl Perfluorinated Ether | ~140° | Based on similar fluorinated surface modifications |

| Water (Receding) | Elastomer modified with Allyl Perfluorinated Ether | ~50° | Based on similar fluorinated surface modifications |

These values underscore the potent effect of the perfluorooctyl group in creating a low-energy, liquid-repellent surface. The allyl group in this compound provides a reactive site for covalently bonding the molecule to various substrates, ensuring the robust and permanent attachment of this highly fluorinated, non-wettable surface layer.

Applications in Advanced Materials and Chemical Synthesis

Role in Polymer Science and Engineering

The incorporation of the perfluorooctyl group from 3-(Perfluorooctyl)prop-2-enol into polymer structures leads to materials with exceptional properties, making them suitable for a range of high-performance applications.

Synthesis of Fluorinated Polymers and Copolymers

This compound can be utilized as a monomer in various polymerization reactions to create fluorinated polymers and copolymers. clemson.edu The presence of the hydroxyl group and the double bond allows for its integration into different polymer backbones, such as polyesters and polyurethanes, through esterification or urethane (B1682113) linkages. Additionally, it can participate in radical copolymerization with other vinyl monomers. researchgate.net For instance, it can be copolymerized with monomers like vinylidene fluoride (B91410) to produce fluoropolymers with tailored properties. academie-sciences.fr

Fabrication of Functional Films and Coatings

One of the primary applications of polymers derived from this compound is in the creation of functional films and coatings. mst.dk These coatings are sought after for their ability to modify the surface properties of various substrates. When applied to surfaces, the fluorinated side chains of the polymer orient themselves at the air-polymer interface, creating a low-energy surface. researchgate.netresearchgate.net

These films can be applied through various techniques, including solution casting or spin coating, to a wide range of materials to impart properties such as water and oil repellency. researchgate.net The development of such coatings is crucial in industries where surface protection and specialized surface characteristics are required. Recent advancements also include the use of plant-based materials to create functional films and coatings. rsc.orgmdpi.comresearchgate.netnih.govresearchgate.net

Properties of Fluorinated Polymers

Fluorinated polymers, including those synthesized using this compound, exhibit a unique combination of properties stemming from the strong carbon-fluorine bond and the low polarizability of the perfluoroalkyl chain. tstar.comcas.cn

Key Properties of Fluorinated Polymers:

| Property | Description |

| Low Dielectric Constant | The low polarizability of the C-F bond results in materials with a low dielectric constant, making them excellent insulators for electronic applications. fluoropolymers.euresearchgate.net |

| Low Water Absorptivity | The hydrophobic nature of the perfluorinated chains leads to very low water absorption, which is beneficial for applications in humid environments. fluoropolymers.eu |

| High Thermal Stability | The strength of the carbon-fluorine bond contributes to the high thermal stability of these polymers. researchgate.net |

| Chemical Resistance | Fluoropolymers are generally resistant to a wide range of chemicals. fluoropolymers.eu |

| Low Surface Energy | The presence of perfluoroalkyl groups on the surface results in low surface energy, leading to hydrophobicity and oleophobicity. researchgate.net |

These properties make fluoropolymers indispensable in demanding environments where conventional polymers would fail. fluoropolymers.eu

Contributions to Surface Chemistry

The influence of this compound extends significantly into the realm of surface chemistry, primarily through its use in creating surfactants and modifying surface energies.

Development of Fluorinated Surfactants

Fluorinated surfactants are a class of surface-active agents known for their exceptional ability to lower surface tension, even at very low concentrations. mst.dkmdpi.com this compound can serve as a precursor in the synthesis of such surfactants. The perfluorooctyl tail provides the necessary hydrophobic and lipophobic character, while the allylic alcohol head can be chemically modified to introduce a hydrophilic group. acs.orgnih.gov

For example, the hydroxyl group can be derivatized to create anionic, cationic, or non-ionic surfactants. acs.org These surfactants find use in a variety of applications, including as emulsifiers in polymerization processes and as components in fire-fighting foams. mdpi.com Research has also explored the synthesis of glucose-based fluorinated surfactants, demonstrating the versatility of fluorinated alcohols in creating novel surfactant structures. acs.orgnih.gov The development of new fluorinated surfactants is an ongoing area of research, with a focus on creating more effective and environmentally benign alternatives to traditional surfactants. researchgate.netsioc-journal.cn

Modification of Surface Properties

The direct application of solutions containing this compound or its derivatives can be used to modify the surface properties of materials. This modification is driven by the tendency of the perfluoroalkyl chains to minimize their interaction with the bulk material and orient themselves at the surface. nih.gov

This self-assembly leads to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). researchgate.net Such properties are highly desirable for creating self-cleaning surfaces, anti-fouling coatings, and materials with reduced friction. The modification process can involve simple coating techniques or chemical grafting of the molecule onto the substrate. nih.gov The resulting modified surfaces exhibit high contact angles for both water and oil, a clear indicator of their repellent nature. researchgate.net

Applications in Formulations (e.g., fire-fighting foams, paints, adhesives)

This compound, a type of fluorotelomer alcohol (FTOH), serves as a crucial intermediate and component in various industrial and commercial formulations. Its unique properties, derived from the highly fluorinated carbon chain, make it valuable for applications requiring surface activity, durability, and resistance to oil and water. These compounds have been utilized in the synthesis of surfactants and as intermediates in the manufacturing of a wide array of products, including textiles, polymers, paints, adhesives, waxes, and cleaning agents. alsglobal.com

In the context of fire-fighting foams, specifically aqueous film-forming foams (AFFF), fluorotelomer alcohols like 8:2 FTOH have been identified as constituents. alsglobal.com For instance, concentrations of 8:2 FTOH in AFFF have been found to range from 8 to 26.5 mg/L. alsglobal.com The presence of these fluorinated surfactants is critical for the foam's ability to form a film over flammable liquids, suppressing vapors and extinguishing the fire.

The utility of this compound and related FTOHs extends to the formulation of coatings such as paints and adhesives. Their incorporation can enhance the surface properties of these products, imparting hydrophobicity and oleophobicity (water and oil repellency).

Below is a summary of the applications of this compound and related fluorotelomer alcohols in various formulations:

| Formulation Type | Role of this compound / FTOHs | Key Benefits |

| Fire-Fighting Foams (AFFF) | Constituent and precursor to active surfactant ingredients. | Enables the formation of a vapor-suppressing aqueous film on flammable liquids. |

| Paints & Coatings | Intermediate for synthesis of fluorinated surfactants and polymers used as additives. | Imparts water and oil repellency, stain resistance, and durability to the coating surface. |

| Adhesives | Used in the synthesis of fluorinated components for specialty adhesives. | Can improve substrate wetting and provide enhanced chemical and thermal stability. |

| Waxes and Polishes | Intermediate for fluorinated additives. | Enhances surface protection, durability, and resistance to soiling. |

| Cleaning Agents | Precursor for fluorosurfactants. | Improves wetting and cleaning performance, especially on greasy surfaces. |

Advanced Functional Materials

The distinct physicochemical properties of organofluorine compounds, such as high thermal stability, chemical inertness, and low surface energy, make them ideal candidates for the development of advanced functional materials. This compound, as a source of a long perfluoroalkyl chain, is a relevant building block in this domain.

Applications in Optics and Microfluidics

Fluorinated materials are utilized in optical applications due to their low refractive index and high transparency over a broad range of wavelengths. While specific applications of this compound in optics are not widely documented in public literature, the introduction of perfluoroalkyl chains into polymers is a known strategy to modify optical properties.

In the field of microfluidics, research has explored the biotransformation of fluorotelomer alcohols using microfluidic chip-based models. acs.orgnih.gov A recent study developed a microfluidic system to simulate the interactions between intestine, vessel, and liver cells in the metabolism of FTOHs. acs.orgnih.gov This platform allows for real-time imaging and quantification of metabolic processes, demonstrating the importance of FTOHs as subjects of study in advanced microfluidic models for toxicology and pharmacology. acs.orgnih.gov Such systems are valuable for understanding the biological fate of these compounds and for screening the effects of various chemicals. nih.gov

Role in Energy Applications

Fluorinated compounds are playing an increasingly critical role in advanced energy storage and conversion devices, particularly in lithium-ion batteries (LIBs). uq.edu.auacademie-sciences.frchemrxiv.org The incorporation of fluorine into battery components can significantly enhance performance, safety, and lifespan. uq.edu.auchemrxiv.org The strong electronegativity of fluorine and the stability of the carbon-fluorine bond contribute to high thermal and oxidative stability, as well as non-flammability. uq.edu.auchemrxiv.org

Fluorinated materials are used in various parts of a battery: